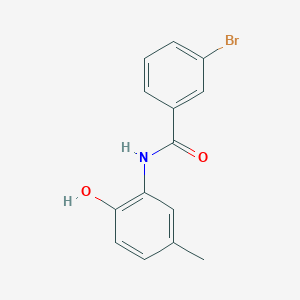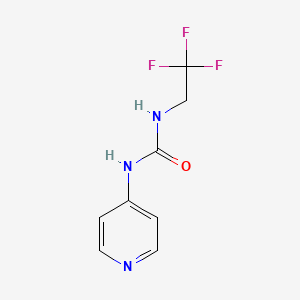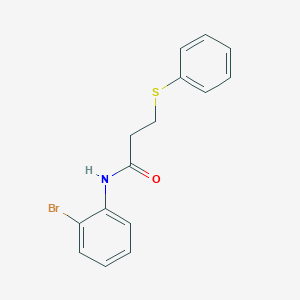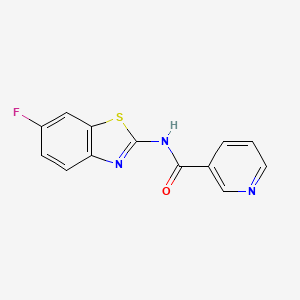
3-(4-chlorophenyl)-5-phenyl-1H-pyrazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole and its derivatives typically involves condensation/cyclization reactions. One method reported involves the condensation of (E)-1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one with (3-chlorophenyl)hydrazine hydrochloride in the presence of hydrochloric acid under reflux conditions, leading to the formation of the pyrazole derivative (Prabhudeva et al., 2017). This highlights the compound's accessibility through synthetic organic chemistry techniques.
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated using various spectroscopic methods and crystallography. Studies have demonstrated the complete optimization of the molecular equilibrium geometry using density functional theory (DFT), revealing details about the molecule's stability and intramolecular interactions (Sivakumar et al., 2020). X-ray diffraction studies provide unambiguous structure determination, affirming the compound's regiospecific synthesis and the significance of the chlorophenyl and phenyl groups in its structure (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
The chemical properties of this compound include its reactivity towards various functional groups and its ability to undergo further chemical transformations. These properties are crucial for the synthesis of more complex molecules or for its modification to enhance certain characteristics. The compound's reactivity is influenced by the electron-withdrawing chlorophenyl group and the electron-donating phenyl group, which can affect its behavior in nucleophilic and electrophilic reactions.
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, solubility, and stability, are determined by its molecular structure. While specific physical properties are not detailed in the provided research, they can generally be inferred based on the molecular structure and functional groups present. For example, the presence of the chlorophenyl group may increase the compound's density and boiling point compared to its phenyl counterpart.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are influenced by the pyrazole core and the substituents attached to it. The compound's reactivity has been explored in the context of antimicrobial activity and molecular docking studies, indicating its potential interaction with biological targets (Sivakumar et al., 2020). These studies suggest that the chlorophenyl and phenyl groups play a crucial role in the compound's binding and biological activity, excluding specific applications in drug use and dosage.
Aplicaciones Científicas De Investigación
1. Structural Analysis and Tautomerism
The behavior of various NH-pyrazoles, including 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole, in solution and solid state has been studied, focusing on their annular tautomerism. Research has involved X-ray structures and discussions on tautomerism, utilizing NMR and DFT calculations (García et al., 2010).
2. Antimicrobial Potential and Molecular Docking
A novel pyrazole derivative of this compound has been optimized and its antimicrobial activity against various strains of bacteria and fungi assessed. Molecular docking studies suggest the compound's antimicrobial potential (Sivakumar et al., 2020).
3. Synthesis and Antimicrobial Activity of Derivatives
Synthesis of novel compounds incorporating this compound and their antimicrobial activity have been explored. These derivatives showed variable activity against different bacterial and fungal strains (B'Bhatt & Sharma, 2017).
4. Quantum Chemical Calculations and Biological Functions
Research has been conducted on this compound derivatives, focusing on their quantum chemical calculations and biological functions, including antifungal and antibacterial effects. Molecular docking was used to identify potential interactions with different proteins (Viji et al., 2020).
5. Synthesis of Derivatives for Anticancer Activity
Compounds derived from 3-phenyl-1H-pyrazole, an intermediate in synthesizing biologically active compounds including this compound, have been synthesized and evaluated for anticancer activity. These studies emphasize the potential of these compounds in molecular targeted therapy for cancer (Liu et al., 2017).
Mecanismo De Acción
- CCCP acts as an ionophore , disrupting the proton gradient across the mitochondrial inner membrane. By doing so, it reduces the ability of ATP synthase to function optimally .
- The resulting change is a reduction in cellular energy production, affecting various cellular processes .
- Downstream effects include decreased ATP levels, altered cellular metabolism, and potential cell damage .
- The molecular and cellular effects of CCCP include:
- Environmental factors, such as pH , temperature , and oxygen availability , influence CCCP’s action:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-3-phenyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2/c16-13-8-6-12(7-9-13)15-10-14(17-18-15)11-4-2-1-3-5-11/h1-10H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPDBGOPQLWLLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357835 | |
| Record name | ZINC00434359 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30152-32-0 | |
| Record name | ZINC00434359 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-diethyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5813870.png)
![2-bromo-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5813877.png)
![N-[4-(aminosulfonyl)phenyl]-2-(mesityloxy)acetamide](/img/structure/B5813878.png)
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzamide](/img/structure/B5813884.png)
![N-(3,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5813885.png)
![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B5813895.png)
![3-{[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B5813909.png)



![4-(3-methylphenyl)-5-[(4-methyl-1-piperazinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5813922.png)
![N-cyclohexyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5813926.png)
![{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B5813938.png)
